molecular formula C25H32O8 B600191 Aceroside X CAS No. 130233-82-8

Aceroside X

Cat. No.: B600191
CAS No.: 130233-82-8
M. Wt: 460.52
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aceroside X is a linear diarylheptanoid β-D-glucoside first isolated from Acer nikoense and structurally characterized as 1,7-bis(4-hydroxyphenyl)heptan-3-one β-D-glucoside . It belongs to the aceroside family, a group of diarylheptanoids distinguished by their glucosidic moieties and diverse bioactivities. This compound is one of 11 acerosides reported to date, alongside structurally related compounds such as Acerosides VII, VIII, IX, and XI. Its core structure consists of a seven-carbon heptanoid backbone flanked by two aromatic rings, with a ketone group at position 3 and a glucoside substituent .

Properties

CAS No.

130233-82-8

Molecular Formula

C25H32O8

Molecular Weight

460.52

Origin of Product

United States

Comparison with Similar Compounds

Aceroside VIII

  • Structure: Aceroside VIII (linear diarylheptanol 3-O-β-D-glucoside) shares the same heptanoid backbone as Aceroside X but differs in the substitution at position 3: it contains a hydroxyl group instead of a ketone .
  • Source : Isolated from Betula platyphylla .
  • Bioactivity: Antioxidant Activity: Strong correlation with DPPH radical scavenging (r > 0.8) and total phenol content . Anticancer Effects: Enhances the activity of HDAC inhibitor A452 in colorectal cancer (HT29) cells and inhibits osteosarcoma cell growth (IC₅₀ = 15.1 μM in MG63 cells) .

Aceroside IX

  • Structure : A β-D-glucoside of 1,7-bis(4-hydroxyphenyl)heptan-3-one, identical to this compound except for glycosylation patterns .
  • Source : Found in Acer nikoense .
  • Key Difference : The position of glucosylation may affect solubility and membrane permeability compared to this compound .

Cyclic Diarylheptanoids (Acerogenins)

  • Structure : Cyclic analogs like Acerogenin A and B feature a fused bicyclic system with two aromatic rings oriented at ~90° .
  • Source : Derived from Acer nikoense .
  • Bioactivity : Demonstrated cytotoxicity and anti-inflammatory effects, but lack glucoside moieties, reducing water solubility compared to acerosides .
  • Key Difference : Conformational rigidity in cyclic structures may enhance target specificity, whereas linear acerosides like X exhibit greater metabolic flexibility .

Functional Comparison with Non-Aceroside Diarylheptanoids

Valifoliolata

  • Structure : A hydrolysis product of Aceroside IV, lacking the glucoside group .
  • Bioactivity: Less studied but hypothesized to retain antioxidant properties due to phenolic hydroxyl groups .
  • Key Difference : Absence of glucosylation reduces bioavailability compared to this compound .

Betuloside

  • Structure: A diarylheptanoid glucoside isolated from Betula platyphylla .
  • Bioactivity : Similar to Aceroside VIII in antioxidant activity but differs in aromatic substitution patterns .
  • Key Difference : Plant source (Betula vs. Acer) may influence ecological roles and extraction yields .

Q & A

Q. What methodologies are recommended for isolating Aceroside X from plant sources?

this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). Fractionation guided by bioactivity assays (e.g., osteogenic or antioxidant screening) is critical. Structural confirmation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. How is the structural elucidation of this compound validated in academic research?

Researchers use a combination of 1D/2D NMR (¹H, ¹³C, COSY, HMBC) to assign stereochemistry and connectivity. X-ray crystallography may supplement this if crystals are obtainable. For novel compounds, elemental analysis and comparison with spectral databases (e.g., PubChem) are mandatory .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

Standard assays include:

  • Osteogenic activity : Alkaline phosphatase (ALP) assay in mesenchymal stem cells.
  • Antioxidant activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or FRAP (ferric reducing antioxidant power) assays.
  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., A549, HT-29) .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological effects be resolved?

Contradictions often arise from variations in experimental design (e.g., cell lines, dosage ranges). Mitigation strategies:

  • Standardize protocols (e.g., ISO guidelines for cell culture).
  • Use orthogonal assays (e.g., combine ALP with qPCR for osteogenic markers like RUNX2).
  • Perform meta-analyses of published datasets to identify confounding variables .

Q. What computational approaches support structure-activity relationship (SAR) studies of this compound?

Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like NF-κB or RANKL. Quantitative SAR (QSAR) models using descriptors like logP or polar surface area correlate structural features with bioactivity. Validate predictions with in vitro mutagenesis or competitive binding assays .

Q. How should researchers design dose-response experiments for this compound’s osteogenic effects?

  • Use a logarithmic dose range (e.g., 1–100 μM) to capture EC₅₀ values.
  • Include positive controls (e.g., dexamethasone for osteogenesis).
  • Monitor long-term effects (21-day differentiation assays) and validate with calcium deposition (Alizarin Red staining) .

Q. What strategies improve the reproducibility of this compound’s bioactivity studies?

  • Document batch-to-batch variability in compound purity (HPLC purity ≥95%).
  • Share raw data and protocols via repositories like Zenodo.
  • Use blinded analysis to reduce observer bias in subjective assays (e.g., histological scoring) .

Data Analysis and Interpretation

Q. How do researchers address variability in this compound’s antioxidant IC₅₀ values across studies?

Variability may stem from assay conditions (e.g., pH, temperature). Normalize data using reference antioxidants (e.g., ascorbic acid) and report results as Trolox equivalents. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) identify significant differences .

Q. What statistical models are appropriate for analyzing synergistic effects of this compound in combination therapies?

Use Chou-Talalay’s combination index (CI) to quantify synergy (CI < 1), additive (CI = 1), or antagonistic effects (CI > 1). Dose-effect curves generated with CompuSyn software are widely accepted .

Experimental Design Challenges

Q. How can researchers optimize extraction yields of this compound without compromising bioactivity?

Employ response surface methodology (RSM) to model solvent composition, temperature, and extraction time. Validate optimized conditions with three independent replicates. Avoid high temperatures (>60°C) to prevent thermal degradation .

Q. What ethical considerations apply to in vivo studies of this compound’s therapeutic potential?

Follow ARRIVE guidelines for animal studies:

  • Justify sample sizes with power analysis.
  • Minimize suffering through humane endpoints.
  • Obtain approval from institutional animal care committees (IACUC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.